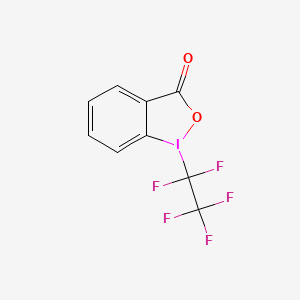

1-(perfluoroethyl)-1,2-benzidoxodol-3(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and stability .Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Aplicaciones Científicas De Investigación

Radiation Chemistry in Copolymers

1-(1,1,2,2,2-Pentafluoroethyl)-1λ³,²-benziodoxol-3-one: has been explored in the radiation chemistry of copolymers, particularly those containing tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (such as Teflon AF). Upon gamma irradiation, these copolymers predominantly undergo main chain scission. This process affects their glass transition temperature and leads to the formation of new carboxylate end groups and terminal unsaturation .

Synthesis of Difluoro [1,3]dioxole [4,5-c]pyridine

Researchers have achieved the synthesis of 4-chloro-2,2-difluoro [1,3]dioxole [4,5-c]pyridine , which is a 5-aza-derivative of 2,2-difluorobenzodioxole. This compound holds relevance in medicinal chemistry as a more stable alternative to the benzodioxole fragment. The chlorine atom at position 4 enables further functionalization through cross-coupling reactions .

Electrolytic Partial Fluorination

Electrochemical fluorination of 2-alkylthio-4-methyloxazoles results in the creation of 2-alkylthio-4,5-difluoro-4-methyl-2-oxazolines . This selective approach to adding fluorine atoms to organic compounds demonstrates potential for creating fluorinated derivatives with diverse applications .

Copolymerization in Supercritical Carbon Dioxide

Tetrafluoroethylene: and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole have been copolymerized in supercritical carbon dioxide at low temperatures. This environmentally friendly process yields a range of copolymers with varying compositions and molecular weights. These advanced fluoropolymers can be tailored for specific properties.

Silanization of Silicon Wafers

1-(1,1,2,2,2-Pentafluoroethyl)-1λ³,²-benziodoxol-3-one: is used in the silanization of silicon wafers. Self-assembled monolayers treated with this compound act as an anti-adhesive layer, facilitating the release of cured poly(dimethyl siloxanes) .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5IO2/c10-8(11,12)9(13,14)15-6-4-2-1-3-5(6)7(16)17-15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECFAALRJUVVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime](/img/structure/B2759796.png)

![5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2759799.png)

![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)

![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)

![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2759807.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)

![3-Nitro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2759814.png)